N'-((1H-Indol-3-yl)methylene)stearohydrazide
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Overview
Description
N’-((1H-Indol-3-yl)methylene)stearohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is derived from indole, a heterocyclic aromatic organic compound, and stearohydrazide, a derivative of stearic acid. The indole moiety is known for its presence in many biologically active compounds, making N’-((1H-Indol-3-yl)methylene)stearohydrazide of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Indol-3-yl)methylene)stearohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and stearohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-((1H-Indol-3-yl)methylene)stearohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, purification, and drying processes.
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Indol-3-yl)methylene)stearohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N’-((1H-Indol-3-yl)methylene)stearohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-((1H-Indol-3-yl)methylene)stearohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N’-((1H-Indol-3-yl)methylene)nicotinohydrazide: Similar structure but derived from nicotinic acid hydrazide.
N’-((1H-Indol-3-yl)methylene)benzenamine: Contains a benzenamine moiety instead of stearohydrazide.
Uniqueness
N’-((1H-Indol-3-yl)methylene)stearohydrazide is unique due to its combination of the indole moiety with a long-chain fatty acid derivative, which may impart distinct biological and chemical properties compared to other hydrazones .
Properties
CAS No. |
881664-83-1 |
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Molecular Formula |
C27H43N3O |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]octadecanamide |
InChI |
InChI=1S/C27H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27(31)30-29-23-24-22-28-26-20-18-17-19-25(24)26/h17-20,22-23,28H,2-16,21H2,1H3,(H,30,31)/b29-23+ |
InChI Key |
XLMAAZISBMXZOZ-BYNJWEBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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